7-Ethyl-1,3-dihydro-2H-indol-2-one
Overview
Description
“1,3-dihydro-2H-indol-2-one”, also known as Oxindole, is a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone . It has a molecular weight of 133.1473 .
Synthesis Analysis
While specific synthesis methods for “7-Ethyl-1,3-dihydro-2H-indol-2-one” are not available, there are general methods for synthesizing 1,3-dihydro-2H-indol-2-one derivatives .Molecular Structure Analysis
The molecular structure of “1,3-dihydro-2H-indol-2-one” consists of a benzene ring fused to 2-pyrrolidone . The IUPAC Standard InChI isInChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7 (6)9-8/h1-4H,5H2, (H,9,10)
.
Scientific Research Applications
Antibacterial and Antifungal Activities
Research indicates that derivatives of 7-Ethyl-1,3-dihydro-2H-indol-2-one demonstrate a wide spectrum of biological activities. Compounds synthesized from this chemical have shown substantial antibacterial potential against both Gram-positive and Gram-negative bacteria. Additionally, these compounds exhibit antifungal properties, providing a promising avenue for the development of new antimicrobial agents. For instance, specific derivatives demonstrated antibacterial activities comparable to the standard drug Ciprofloxacin and exhibited moderate to weak anti-enzymatic potential against enzymes like α-Glucosidase and Butyrylcholinesterase. Furthermore, these compounds showed significant antimicrobial activity, particularly against microorganisms like S. aureus, E. coli, and others, indicating their potential in combating a range of bacterial infections (Rubab et al., 2017), (El-Gendy & Ahmedy, 2000), (Akhaja & Raval, 2011).
Anti-proliferative and Genotoxicity Studies
Certain derivatives of this compound were studied for their anti-proliferative and genotoxicity effects. Some compounds showed remarkable growth inhibitory effects, signifying their potential in cancer research and therapy. These findings are crucial in the development of new chemotherapeutic agents, providing a foundation for further studies on the anti-cancer properties of these compounds (Meti et al., 2016).
Kinase Inhibition and Selective Receptor Antagonism
Compounds containing the this compound skeleton have been studied for their potential in inhibiting kinase activity and selective receptor antagonism. These compounds have shown to inhibit kinase VEGFR-2 and exhibit selective antagonistic activity towards the 5-HT7 receptor, which is significant in the context of neurological and psychiatric disorders. However, it's noteworthy that sterically demanding metallocene-substituted derivatives showed poor kinase inhibitory action due to the steric bulk of the substituents (Spencer et al., 2009), (Volk et al., 2008), (Spencer et al., 2011).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which 7-ethyl-2,3-dihydro-1h-indol-2-one is a part of, bind with high affinity to multiple receptors . These receptors can be involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have multiple molecular and cellular effects .
properties
IUPAC Name |
7-ethyl-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-7-4-3-5-8-6-9(12)11-10(7)8/h3-5H,2,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSRQDDORRHHFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697471 | |
Record name | 7-Ethyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73425-09-9 | |
Record name | 7-Ethyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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